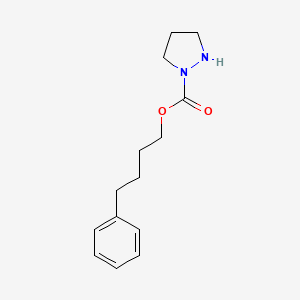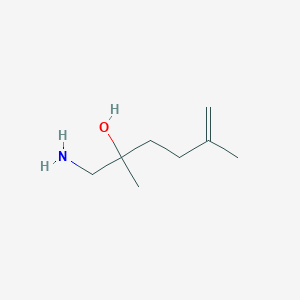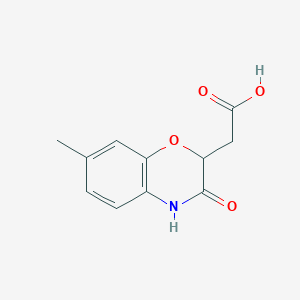![molecular formula C18H19FN4O B12602447 6-(3-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine CAS No. 897362-42-4](/img/structure/B12602447.png)
6-(3-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine is a compound belonging to the pyrido[3,2-D]pyrimidine family. This class of compounds is known for its diverse biological activities, including anticancer properties. The compound’s structure features a pyrido[3,2-D]pyrimidine core with a 3-fluorophenyl group at the 6-position and a pentyloxy group at the 4-position, making it a unique and potentially potent molecule for various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrido[3,2-D]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3-Fluorophenyl Group: This step often involves a substitution reaction where a fluorophenyl group is introduced at the 6-position.
Attachment of the Pentyloxy Group: This is usually done through an etherification reaction where a pentyloxy group is attached at the 4-position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule.
Reduction: This can be used to reduce any oxidized forms of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the fluorophenyl and pentyloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Wissenschaftliche Forschungsanwendungen
6-(3-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Wirkmechanismus
The compound exerts its effects primarily through inhibition of specific molecular targets. For instance, it has been shown to inhibit EGFR, including mutated forms that confer resistance to existing inhibitors. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-D]pyrimidin-2-amine Derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
PLK4 Inhibitors: Compounds with an aminopyrimidine core, such as those targeting serine/threonine protein kinase PLK4, show similar biological activities.
Uniqueness
6-(3-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit resistant forms of EGFR sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
897362-42-4 |
|---|---|
Molekularformel |
C18H19FN4O |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
6-(3-fluorophenyl)-4-pentoxypyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C18H19FN4O/c1-2-3-4-10-24-17-16-15(22-18(20)23-17)9-8-14(21-16)12-6-5-7-13(19)11-12/h5-9,11H,2-4,10H2,1H3,(H2,20,22,23) |
InChI-Schlüssel |
CUBGUXHZXRKETA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC(=CC=C3)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12602364.png)
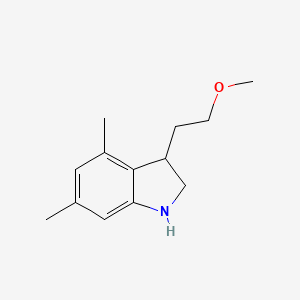
![Phenol, 3-[2-(aminomethyl)cyclohexyl]-](/img/structure/B12602375.png)
![{4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone](/img/structure/B12602390.png)
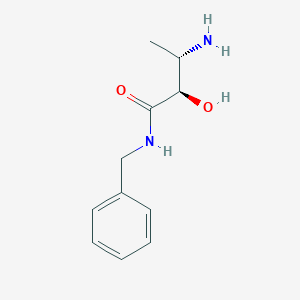
![9-Methyl-2,3,4,5-tetrahydro-1h-benzo[b]azepin-5-ylamine](/img/structure/B12602410.png)
![5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12602415.png)
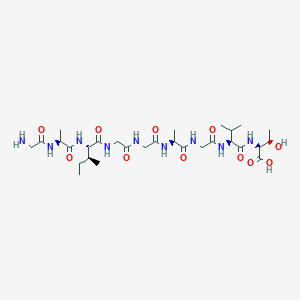
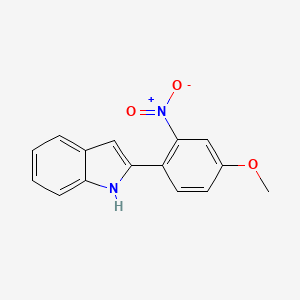
propanedinitrile](/img/structure/B12602451.png)
